molecular formula C16H24BFO3 B14029714 2-(2-Fluoro-6-isopropoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-6-isopropoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14029714
M. Wt: 294.2 g/mol
InChI Key: FPOONNKPOMRQMO-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-isopropoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with fluoro, isopropoxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-isopropoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-isopropoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic ester.

    Boronic Acids: Formed through hydrolysis of the boronic ester.

Scientific Research Applications

2-(2-Fluoro-6-isopropoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic materials.

    Chemical Biology: Used in the development of probes and sensors for biological studies.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-isopropoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

    Transmetalation: The boronic ester reacts with a palladium complex to form a palladium-boron intermediate.

    Oxidative Addition: The palladium-boron intermediate reacts with an aryl or vinyl halide to form a palladium(II) complex.

    Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid
  • 2-(2-Fluoro-6-isopropoxy-3-methylphenyl)methanol

Uniqueness

2-(2-Fluoro-6-isopropoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which provides stability and reactivity in cross-coupling reactions. Compared to its boronic acid counterpart, the boronic ester is less prone to hydrolysis, making it more suitable for reactions under aqueous conditions.

Properties

Molecular Formula

C16H24BFO3

Molecular Weight

294.2 g/mol

IUPAC Name

2-(2-fluoro-3-methyl-6-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H24BFO3/c1-10(2)19-12-9-8-11(3)14(18)13(12)17-20-15(4,5)16(6,7)21-17/h8-10H,1-7H3

InChI Key

FPOONNKPOMRQMO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)OC(C)C

Origin of Product

United States

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